molecular formula C21H17ClN2O3S2 B2883872 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 2097913-66-9

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No. B2883872
M. Wt: 444.95
InChI Key: OMFNJEISSVIDMV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a 2,2’-bithiophene, a chlorophenyl group, and an oxazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The 2,2’-bithiophene would contribute to the compound’s conjugated system, potentially affecting its electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the oxazole ring might undergo reactions typical of heterocycles, while the chlorophenyl group could be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would depend on the compound’s molecular structure .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds structurally related to N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide have been explored for their antimicrobial and antifungal properties. For example, a study by Desai, Dodiya, and Shihora (2011) synthesized a series of carboxamides with similar structures, which showed promising in vitro antibacterial and antifungal activities against various organisms like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011).

Drug Synthesis and Biological Activity

Several studies have focused on the synthesis and biological activity of compounds with similar chemical structures. For instance, Wasserman, Gambale, and Pulwer (1981) discussed the synthesis of compounds including oxazoles for pharmaceutical applications, particularly in the production of macrolides (Wasserman, Gambale, & Pulwer, 1981). Tzvetkov et al. (2014) explored indazole- and indole-carboxamides as monoamine oxidase B inhibitors, highlighting their potential in treating neurological disorders (Tzvetkov et al., 2014).

Chemo- and Radioprotective Properties

A compound closely related to the one , UTL-5g, has been studied for its chemo- and radioprotective properties. Wu et al. (2014) investigated its metabolism and drug interaction potential, indicating its role as a prodrug requiring bioactivation (Wu et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S2/c1-12-19(20(24-27-12)13-5-2-3-6-14(13)22)21(26)23-11-15(25)16-8-9-18(29-16)17-7-4-10-28-17/h2-10,15,25H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFNJEISSVIDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

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